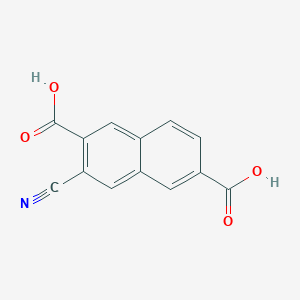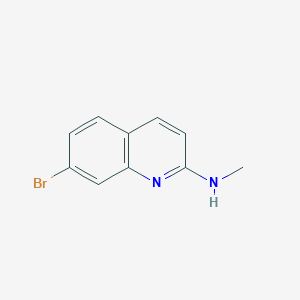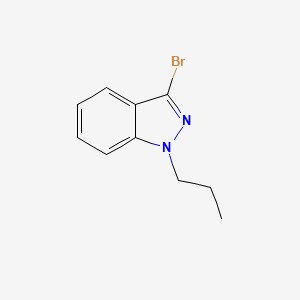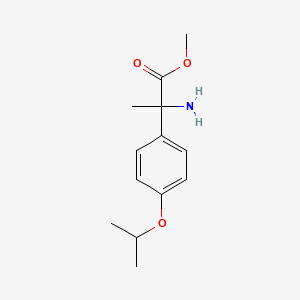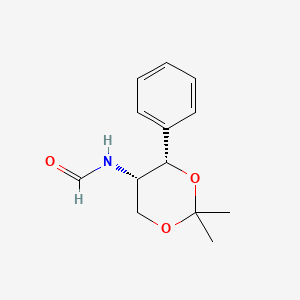![molecular formula C12H20N2O3 B11870402 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For instance, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound. Subsequent deprotection steps, such as sonication with magnesium turnings in methanol, lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. challenges such as the removal of magnesium salts and the scalability of the process need to be addressed to achieve high yields and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but differs in its functional groups.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural amino acids like ornithine and GABA.
Uniqueness
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is unique due to its combination of a spirocyclic core with a morpholinoethanone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-azaspiro[3.3]heptan-6-yloxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-1-3-16-4-2-14)7-17-10-5-12(6-10)8-13-9-12/h10,13H,1-9H2 |
InChI Key |
ZJTXKLCARMTBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2CC3(C2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)
![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
